L791943

PDE4 Metabolic Stability Pharmacokinetics

L791943 (CAS 192767-01-4), also referred to as L-791,943 or compound 11n, is a second-generation, small-molecule phosphodiesterase-4 (PDE4) inhibitor developed by Merck & Co. It potently inhibits PDE4 with an IC50 of 4.2 nM in enzymatic assays.

Molecular Formula C24H17F10NO4
Molecular Weight 573.4 g/mol
Cat. No. B15575111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL791943
Molecular FormulaC24H17F10NO4
Molecular Weight573.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H17F10NO4/c25-20(26)38-18-6-3-15(12-19(18)39-21(27)28)17(11-13-7-9-35(37)10-8-13)14-1-4-16(5-2-14)22(36,23(29,30)31)24(32,33)34/h1-10,12,17,20-21,36H,11H2
InChIKeyVIOWRSXFEPSZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L791943: Potent PDE4 Inhibitor for Inflammatory and Respiratory Research Applications


L791943 (CAS 192767-01-4), also referred to as L-791,943 or compound 11n, is a second-generation, small-molecule phosphodiesterase-4 (PDE4) inhibitor developed by Merck & Co [1]. It potently inhibits PDE4 with an IC50 of 4.2 nM in enzymatic assays . L791943 was engineered to overcome the metabolic instability and emetic liability that plagued first-generation PDE4 inhibitors, featuring a stable bis-difluoromethoxy catechol and a pendant hexafluorocarbinol moiety [1].

Why PDE4 Inhibitors Are Not Interchangeable: The Case for L791943


Despite sharing a common enzyme target, PDE4 inhibitors exhibit profound differences in metabolic stability, pharmacokinetics, and therapeutic index—particularly emetic potential [1]. For example, the first-generation inhibitor rolipram causes severe nausea and vomiting at therapeutic doses [2], while the lead compound CDP-840 is rapidly metabolized in vivo [1]. L791943 was specifically optimized to address these liabilities, achieving a >30 mg/kg emetic threshold in ferrets and a long half-life in multiple species [1]. These attributes are not inherent to the PDE4 inhibitor class and cannot be assumed for analogs; selecting the correct compound for a given study is therefore critical for obtaining meaningful and reproducible results.

L791943 vs. Comparators: Quantitative Differentiation Evidence


L791943 Exhibits Superior Metabolic Stability Compared to the Lead Compound CDP-840 in Rat Hepatocytes

In a direct head-to-head comparison using rat hepatocytes under standard incubation conditions, L791943 demonstrated dramatically higher metabolic stability than its progenitor, CDP-840. After incubation, >98% of the parent L791943 remained intact, whereas only 11% of CDP-840 was left unmetabolized . This difference is attributed to the introduction of a stable bis-difluoromethoxy catechol and a hexafluorocarbinol group in L791943, which confer resistance to oxidative metabolism [1].

PDE4 Metabolic Stability Pharmacokinetics

L791943 Demonstrates a High Emetic Threshold, a Key Differentiator from First-Generation PDE4 Inhibitors

Emesis (nausea and vomiting) is a class-associated side effect of PDE4 inhibition that has historically limited clinical utility. L791943 was explicitly designed to minimize this liability. In the ferret emesis model—a standard preclinical predictor—L791943 exhibited an emetic threshold greater than 30 mg/kg when administered orally [1]. In contrast, the first-generation PDE4 inhibitor rolipram induces emesis at significantly lower doses; its narrow therapeutic window was a primary driver for developing second-generation compounds [2].

PDE4 Emetic Liability Therapeutic Index

L791943 Shows Potent Inhibition of TNF-α in Human Whole Blood, Validating Functional Anti-inflammatory Activity

While enzymatic IC50 values are useful for ranking compound potency, functional cellular assays provide more physiologically relevant data. In a human whole blood (HWB) assay, L791943 potently inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production with an IC50 of 0.67 μM [1]. This assay integrates factors such as plasma protein binding and cellular permeability, offering a more accurate prediction of in vivo efficacy than isolated enzyme assays.

PDE4 TNF-alpha Anti-inflammatory

L791943 Exhibits Prolonged Half-Life in Rat and Squirrel Monkey Compared to Optimized Analogs

The pharmacokinetic profile of L791943 was a key focus of its development. The compound exhibited a long half-life in both rat and squirrel monkey [1]. In a subsequent structure-activity relationship (SAR) study aimed at optimizing pharmacokinetic parameters, a close analog, L-826,141, was developed with a shorter half-life than L791943 across multiple animal species [2]. While the exact half-life of L791943 in rat is reported elsewhere as 2 hours [3], its extended duration relative to optimized analogs underscores its utility in studies where sustained target engagement is desired.

PDE4 Pharmacokinetics Half-life

Optimized Applications for L791943 in Respiratory and Inflammation Research


In Vivo Efficacy Studies in Allergic Asthma Models Requiring Oral Dosing

L791943 is ideally suited for chronic oral dosing studies in rodent and non-rodent models of allergic asthma. Its demonstrated activity in the ovalbumin-induced bronchoconstriction model in guinea pigs and the ascaris-induced bronchoconstriction models in sheep and squirrel monkeys [1] validates its functional efficacy in vivo. Furthermore, its high emetic threshold (>30 mg/kg, po) in ferrets [1] and long half-life [2] ensure that animals can be dosed orally without confounding side effects, enabling researchers to accurately assess the therapeutic potential of PDE4 inhibition in respiratory inflammation.

Investigating the Role of PDE4 in TNF-α-Mediated Inflammatory Pathways

Researchers studying the role of cAMP signaling in TNF-α production will find L791943 to be a highly effective tool compound. Its potent inhibition of LPS-induced TNF-α in human whole blood (IC50 = 0.67 μM) [1] provides a robust functional readout for modulating this key inflammatory cytokine. When compared to other PDE4 inhibitors that may have poor cellular penetration or high plasma protein binding, L791943 offers a reliable means to interrogate PDE4-dependent TNF-α regulation in complex biological matrices.

Comparative Pharmacokinetic and Metabolic Stability Studies

L791943 serves as an excellent reference standard for studies aiming to improve the metabolic stability of PDE4 inhibitors. Its near-complete resistance to metabolism in rat hepatocytes (>98% remaining, vs. 11% for CDP-840) provides a clear benchmark. Investigators developing next-generation PDE4 inhibitors or novel chemical entities can use L791943 to calibrate their in vitro metabolic stability assays and as a control compound to validate in vivo pharmacokinetic models.

Long-Term Toxicology and Safety Pharmacology Studies

Due to its favorable tolerability profile—specifically, its lack of emesis at doses up to 30 mg/kg in the ferret model [1]—L791943 is a preferred tool for long-term toxicology studies. In contrast to first-generation PDE4 inhibitors, which cause significant morbidity at therapeutic doses, L791943 allows researchers to dissect target-related toxicities from compound-specific adverse effects, providing cleaner data for safety pharmacology assessments.

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